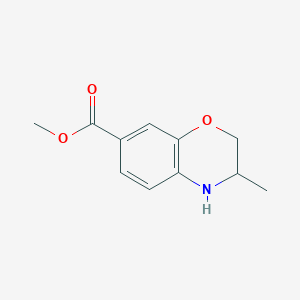

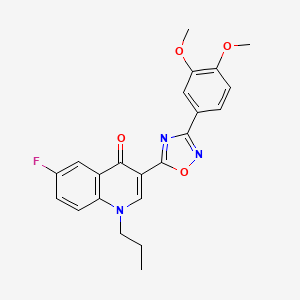

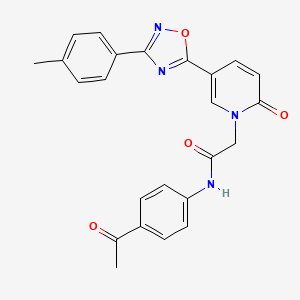

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of benzoxazines and is synthesized through a multistep process.

Scientific Research Applications

Novel Synthesis Techniques

A study by Gabriele et al. (2006) presented a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method is significant for its stereoselectivity, producing Z isomers preferentially or exclusively, with configurations confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Mechanistic Insights and Novel Reactions

Lisowskaya et al. (2006) explored a new cyclization mode of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. This work provides valuable insights into reaction mechanisms and introduces novel compounds, expanding the chemical space of benzoxazine derivatives (Lisowskaya et al., 2006).

Reactivity and Scope Studies

Quiñones et al. (2021) conducted a comprehensive study on the reactivity of methyl 1,2,3-triazine-5-carboxylate with amidines, highlighting the fast reaction rates and high yields. This study underscores the versatility of benzoxazine derivatives in synthesizing pyrimidines, contributing to the understanding of their chemical behavior (Quiñones et al., 2021).

Conformational and Structural Analyses

Tähtinen et al. (2003) utilized DFT methods to investigate the preferred conformations of cis-fused benzoxazine derivatives. This study provided a methodology for determining conformational equilibria, comparable to experimental approaches like variable-temperature NMR, thereby aiding in the structural analysis of benzoxazine compounds (Tähtinen et al., 2003).

Functional Applications and Material Synthesis

Mal et al. (2018) reported the synthesis of nonracemic 1,4-Benzoxazines via a novel method that showcased excellent enantio- and diastereospecificity. This method is crucial for synthesizing intermediates like (S)-3-methyl-1,4-benzoxazine, a key component in the synthesis of pharmaceuticals such as levofloxacin, demonstrating the functional applications of benzoxazine derivatives in material synthesis (Mal et al., 2018).

properties

IUPAC Name |

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWHIXCWFWZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)

![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)